

# environmental fate of 2,2'-Methylenebis(4-methylphenol)

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## Compound of Interest

Compound Name: 2,2'-Methylenebis(4-methylphenol)

Cat. No.: B1585564

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An In-Depth Technical Guide to the Environmental Fate of **2,2'-Methylenebis(4-methylphenol)**

## Introduction

2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known by its CAS Number 119-47-1 and various trade names such as Antioxidant 2246 or MBMBP, is a high-production-volume synthetic phenolic antioxidant.[1][2][3] Its primary function is to protect polymeric materials from thermo-oxidative degradation, and it is widely incorporated into products like rubber, latex, adhesives, polypropylene, and polyacetal.[1][3] The production process typically involves the condensation of 2-tert-butyl-p-cresol with formaldehyde.[1]

The widespread use of **2,2'-Methylenebis(4-methylphenol)** has led to its detection in the environment and even in human plasma and breast milk, raising concerns about its persistence, bioaccumulation, and potential toxicity.[4] This guide provides a comprehensive technical overview of its environmental fate, synthesizing available data on its partitioning, degradation, and accumulation in various environmental compartments to inform risk assessment and management.

## Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. **2,2'-Methylenebis(4-methylphenol)** is a large, non-volatile molecule with very low

water solubility, which dictates its distribution across air, water, soil, and sediment.

## Key Physicochemical Data

A summary of the essential properties of **2,2'-Methylenebis(4-methylphenol)** is presented below. These values are critical inputs for environmental fate models.

Property	Value	Source
CAS Number	119-47-1	[5]
Molecular Formula	C <sub>23</sub> H <sub>32</sub> O <sub>2</sub>	
Molecular Weight	340.51 g/mol	[1]
Water Solubility	~0.02 mg/L (practically insoluble)	
Vapor Pressure	<1 hPa	[6]
Log K <sub>ow</sub> (Octanol-Water Partition Coeff.)	7.2 (estimated)	[2]
Melting Point	123-127 °C	[7]

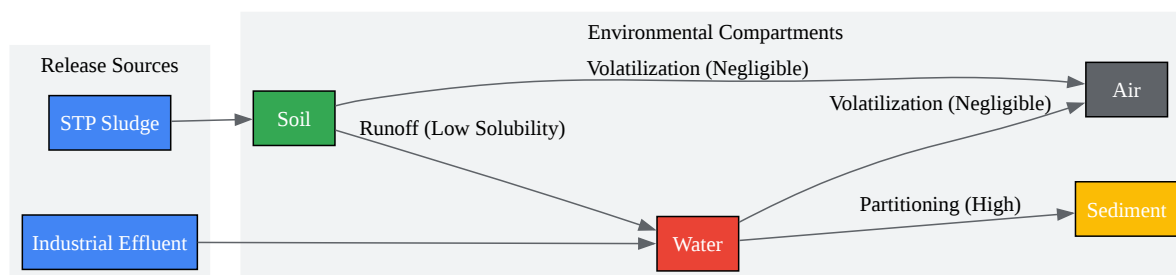
## Environmental Partitioning Analysis

Due to its very low water solubility and high octanol-water partition coefficient (Log K<sub>ow</sub>), **2,2'-Methylenebis(4-methylphenol)** has a strong tendency to sorb to organic matter. Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant transport mechanism.[1]

Fugacity modeling (Level III) predicts the following distribution based on release scenarios:

- Release to Water: The majority of the substance (over 74%) is expected to partition from the water column to the sediment.[1][5]
- Release to Soil or Air: The compound will predominantly remain in the soil compartment (>90%).[1][5]

These partitioning characteristics suggest that soil and sediment are the primary environmental sinks for **2,2'-Methylenebis(4-methylphenol)**.



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Figure 1: Environmental partitioning of **2,2'-Methylenebis(4-methylphenol)**.

## Abiotic Degradation Pathways

Abiotic degradation processes, including photodegradation and hydrolysis, are crucial for the transformation of chemicals in the environment without microbial intervention.

### Photodegradation

Photodegradation is the breakdown of molecules by light energy. For **2,2'-Methylenebis(4-methylphenol)**, this is a significant degradation route, particularly in the atmosphere.

- Atmospheric Photodegradation:** The compound is not expected to persist in the air. Models estimate a short atmospheric half-life of less than 7 hours, indicating rapid removal.<sup>[1][5]</sup> This degradation is primarily driven by reactions with photochemically produced hydroxyl ( $\bullet\text{OH}$ ) radicals. The reaction likely involves hydrogen abstraction from the phenolic hydroxyl groups or the methylene bridge, initiating a cascade of oxidative reactions.
- Aquatic Photodegradation:** Direct photolysis in water is also possible, although its significance is likely limited by light attenuation in the water column. Studies on similar phenolic compounds suggest that sensitized photooxidation can occur, where natural

photosensitizers in water absorb light and transfer energy to the molecule, leading to the formation of hydroperoxide intermediates.

## Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. The molecular structure of **2,2'-Methylenebis(4-methylphenol)**, which consists of stable carbon-carbon and carbon-oxygen bonds in the form of a methylene bridge between two phenol rings, is not susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

## Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. While specific pathways for **2,2'-Methylenebis(4-methylphenol)** are not well-documented, evidence suggests it is a slow process.

## Persistence and Acclimation

Experimental data indicate that **2,2'-Methylenebis(4-methylphenol)** is persistent in water, with studies showing slow biodegradation.[1][5] No experimental data on its half-life in soil or sediment have been found.[1] However, the compound has been identified as a natural product in microorganisms like *Streptomyces* and *Aspergillus fumigatus*, which implies that biological systems capable of synthesizing or transforming it exist.[2][8]

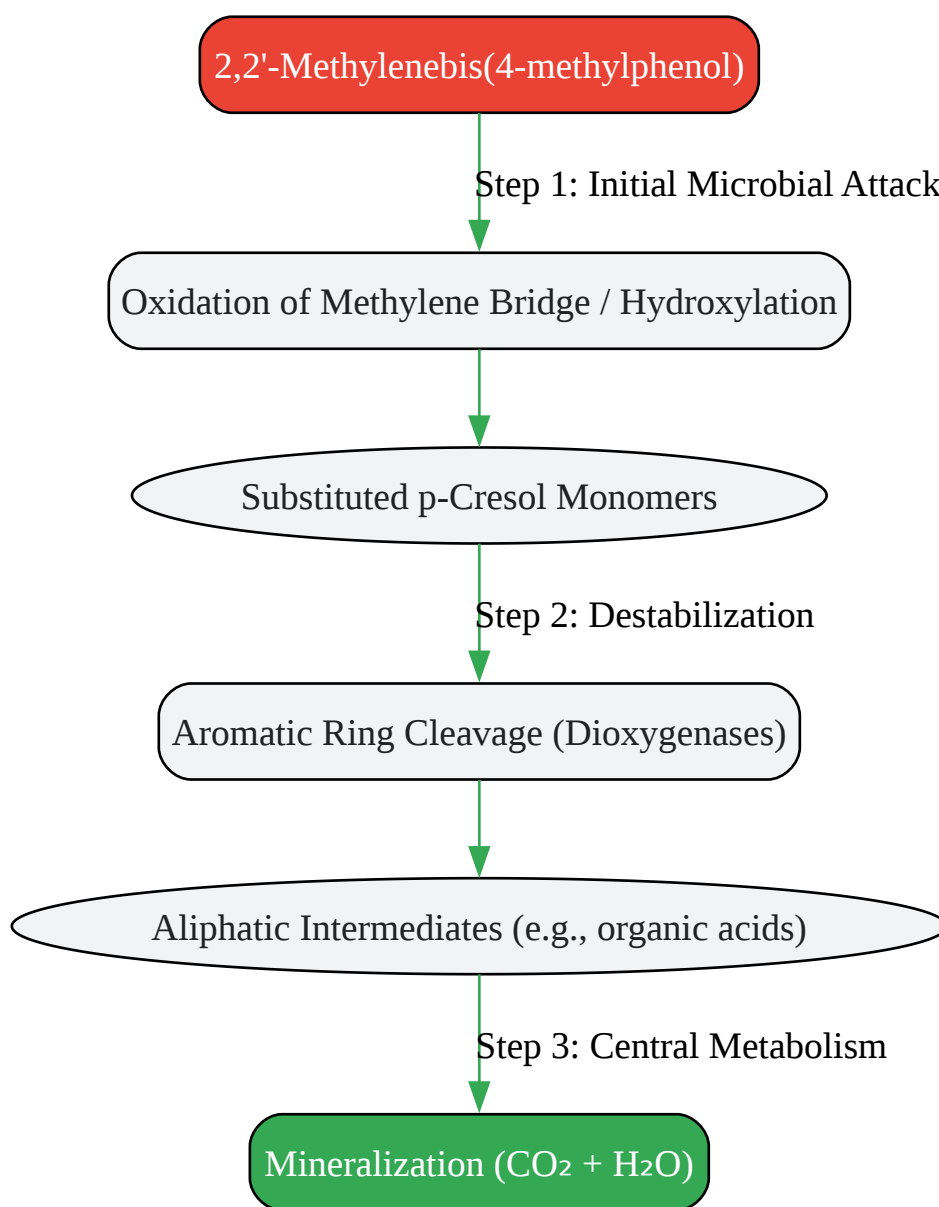
## Proposed Biodegradation Pathway

Based on the degradation of other phenolic compounds and the oxidation products identified from related processes, a plausible aerobic biodegradation pathway can be proposed.[9] The process likely begins with oxidative attacks on the molecule.

- **Initial Oxidation:** Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic rings or oxidize the methylene bridge. Cleavage of the methylene bridge would be a key initial step, breaking the molecule into two simpler substituted p-cresol monomers.
- **Ring Cleavage:** The resulting phenolic monomers would then likely undergo further degradation via established pathways for phenolic compounds, such as ortho- or meta-

cleavage of the aromatic ring. This would convert the cyclic structure into linear aliphatic acids.

- Mineralization: These smaller organic acids can then be utilized by a broader range of microorganisms and ultimately be mineralized to carbon dioxide and water.



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Figure 2: Proposed aerobic biodegradation pathway.

## Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and air.

## Bioconcentration Factor (BCF)

The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF), which measures uptake from water alone. An 8-week study using carp yielded the following BCF values:

- BCF of 23-37 at a water concentration of 1 mg/L.[\[2\]](#)
- BCF of 60-125 at a water concentration of 0.1 mg/L.[\[2\]](#)

These values suggest a moderate potential for bioaccumulation in aquatic organisms.[\[2\]](#) While the compound is lipophilic (high Log  $K_{ow}$ ), the BCF values are lower than what might be predicted. This could be due to factors like low bioavailability, metabolic transformation within the organism, or the large molecular size hindering passage across biological membranes. The Canadian Environmental Protection Act (CEPA) assessment concluded that the substance is not bioaccumulative based on their regulatory criteria.[\[1\]](#)

## Ecotoxicity

The ecotoxicity of **2,2'-Methylenebis(4-methylphenol)** has been evaluated in several aquatic species. Due to its low water solubility, toxicity testing can be challenging.

Organism	Endpoint	Value	Source
Water Flea ( <i>Daphnia magna</i> )	Chronic LOEC (Immobility)	0.89 mg/L	<a href="#">[1]</a>
Zebrafish ( <i>Danio rerio</i> )	96-hour LC <sub>50</sub>	3 µM (~1.02 mg/L)	<a href="#">[4]</a>
Green Algae	Toxicity observed	> Water Solubility	<a href="#">[1]</a>
Fish	Toxicity observed	> Water Solubility	<a href="#">[1]</a>

The data indicate that **2,2'-Methylenebis(4-methylphenol)** has the potential to harm aquatic organisms at concentrations near or above its water solubility limit.[\[1\]](#)

## Standardized Testing Methodologies

To ensure data consistency and comparability, the environmental fate of chemicals is typically assessed using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[\[10\]](#)[\[11\]](#)

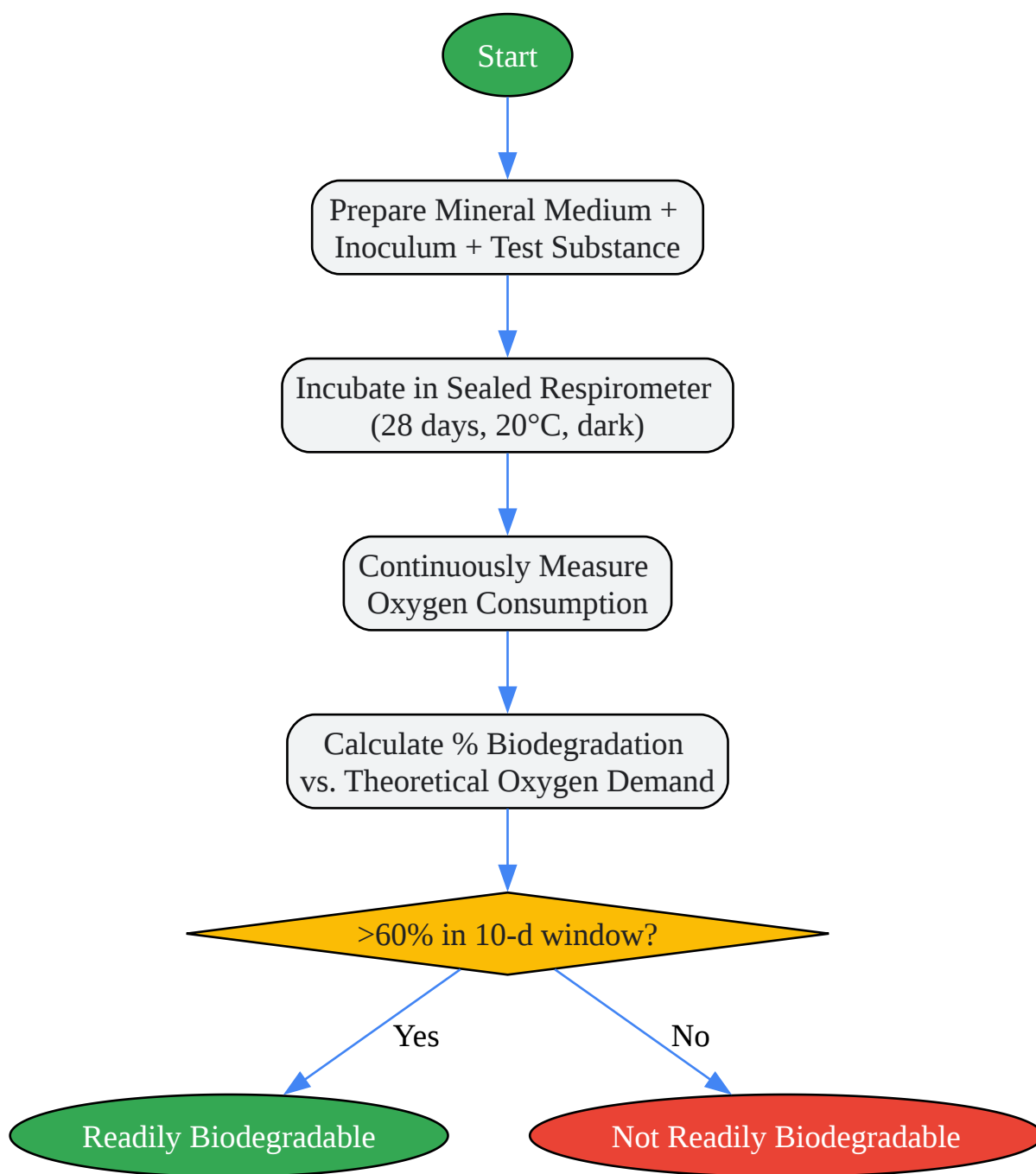
### Experimental Protocol for Biodegradation Assessment

A "Ready Biodegradability" test (e.g., OECD 301) can be used to assess the potential for rapid mineralization.

Objective: To determine if the test substance is readily biodegradable under aerobic conditions.

Methodology (based on OECD 301F - Manometric Respirometry):

- **Preparation:** A defined concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
- **Incubation:** The mixture is incubated in sealed vessels with a device to trap CO<sub>2</sub> at a constant temperature ( $20 \pm 1$  °C) in the dark for 28 days.
- **Measurement:** The consumption of oxygen is measured over the 28-day period using a respirometer.
- **Data Analysis:** The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the substance.
- **Pass Criteria:** The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test period.



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Figure 3: Workflow for OECD 301F Ready Biodegradability Test.

## Experimental Protocol for Bioaccumulation Assessment

Bioaccumulation potential can be assessed using a bioconcentration test with fish (e.g., OECD 305).



Objective: To determine the bioconcentration factor (BCF) of the test substance in fish.

Methodology (based on OECD 305):

- Acclimation: Test fish (e.g., Zebrafish or Carp) are acclimated to laboratory conditions.
- Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the test substance in water for a defined period (e.g., 28 days). The low concentration is critical due to the substance's low water solubility and toxicity.
- Sampling: Sub-samples of fish and water are taken at regular intervals to measure the concentration of the test substance.
- Depuration Phase: After the exposure phase, the remaining fish are transferred to a clean medium without the test substance.
- Depuration Sampling: Fish and water are sampled regularly to measure the rate at which the substance is eliminated from the fish tissues.
- Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (at steady-state) to the concentration in the water. The depuration rate constant is also determined.

## Conclusion

**2,2'-Methylenebis(4-methylphenol)** is an antioxidant with low water solubility and a high affinity for organic matter, leading to its partitioning primarily into soil and sediment. Its environmental persistence is moderate; it is rapidly degraded in the atmosphere by photochemical reactions but biodegrades slowly in aquatic environments. While specific biodegradation pathways are not fully elucidated, cleavage of the central methylene bridge is the likely initiating step. The compound exhibits a moderate potential for bioaccumulation in aquatic life. Given its persistence in some compartments and its inherent ecotoxicity, continued monitoring and a comprehensive understanding of its degradation products are essential for a complete environmental risk assessment.

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